(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide
Overview
Description
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-hydroperoxyeicosatetraenoic acid (HpETE) at the sn-2 position. This compound is produced via the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by 15-lipoxygenase . It plays a significant role in various biological processes, including ferroptosis, a form of regulated cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC is synthesized through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by the enzyme 15-lipoxygenase . The reaction conditions typically involve the presence of oxygen and the enzyme at specific concentrations to ensure the selective oxidation of the arachidonoyl group to form the HpETE derivative .
Industrial Production Methods
These processes would need to be optimized for yield, purity, and cost-effectiveness, potentially involving bioreactors and controlled environmental conditions to maintain enzyme activity and stability .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC primarily undergoes oxidation reactions due to the presence of the hydroperoxy group at the sn-2 position . It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: The primary reagent is 15-lipoxygenase, which catalyzes the oxidation of the arachidonoyl group
Reduction: Reducing agents such as glutathione peroxidase can reduce the hydroperoxy group to a hydroxyl group.
Substitution: Various nucleophiles can substitute the hydroperoxy group under appropriate conditions.
Major Products
Scientific Research Applications
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions involving lipoxygenases
Biology: It plays a role in cell signaling and membrane dynamics, particularly in the context of ferroptosis.
Industry: Its properties as a phospholipid make it relevant in the development of lipid-based drug delivery systems and other biotechnological applications
Mechanism of Action
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC exerts its effects primarily through its role in ferroptosis. The hydroperoxy group at the sn-2 position is crucial for this process. The compound is oxidized by 15-lipoxygenase, leading to the formation of lipid peroxides that disrupt cellular membranes and trigger cell death . The molecular targets include various components of the cell membrane and signaling pathways involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: This compound is similar but contains a hydroxyl group instead of a hydroperoxy group at the sn-2 position.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC: The precursor to 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC, containing an arachidonoyl group at the sn-2 position.
Uniqueness
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC is unique due to its specific role in ferroptosis and its formation via enzymatic oxidation. Its hydroperoxy group is a key feature that distinguishes it from other similar phospholipids and contributes to its biological activity .
Properties
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H84NO10P/c1-6-8-10-11-12-13-14-15-16-17-20-23-26-29-33-37-45(48)53-41-44(42-55-58(51,52)54-40-39-47(3,4)5)56-46(49)38-34-30-27-24-21-18-19-22-25-28-32-36-43(57-50)35-31-9-7-2/h18-19,24-25,27-28,32,36,43-44H,6-17,20-23,26,29-31,33-35,37-42H2,1-5H3,(H-,50,51,52)/b19-18-,27-24-,28-25-,36-32+/t43-,44+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVJELKWXFHACO-MYWIMKJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H84NO10P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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